molecular formula C18H21ClN2O4 B2866419 N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1421483-89-7

N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2866419
CAS No.: 1421483-89-7
M. Wt: 364.83
InChI Key: CJLWHQTVWNCIBW-UHFFFAOYSA-N
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Description

This compound is a bis-substituted oxalamide derivative featuring two distinct aromatic moieties:

  • N1-substituent: A 3-chloro-2-methylphenyl group, which introduces steric bulk and electron-withdrawing properties due to the chlorine atom.
  • N2-substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain, combining a furan ring with hydrophilic (hydroxy) and hydrophobic (methyl) functional groups.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-10-9-13(12(3)25-10)16(22)7-8-20-17(23)18(24)21-15-6-4-5-14(19)11(15)2/h4-6,9,16,22H,7-8H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLWHQTVWNCIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • IUPAC Name : N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
  • Molecular Formula : C18H21ClN2O4
  • Molecular Weight : 364.83 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Backbone : The reaction of 3-chloro-2-methylphenylamine with oxalyl chloride under anhydrous conditions to prevent hydrolysis.
  • Introduction of the Hydroxypropyl Group : Subsequent reaction with 3-(2,5-dimethylfuran-3-yl)-1-propanol to yield the final product.

Biological Activity

Research into oxalamides has indicated various biological activities, including:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests that this compound may also possess similar properties.

The proposed mechanisms for the biological activity of this compound include:

  • Competitive Inhibition : By mimicking substrate structures, it may competitively inhibit enzyme activity.
  • Radical Scavenging : Potential antioxidant properties could reduce oxidative stress in biological systems.

Case Studies and Research Findings

A study focused on related oxalamide compounds demonstrated significant anti-melanogenic effects through dual mechanisms:

  • Inhibition of Tyrosinase Activity : Compounds structurally similar to this compound inhibited tyrosinase more effectively than traditional inhibitors like kojic acid.
  • Gene Expression Modulation : These compounds were found to downregulate genes involved in melanogenesis in melanoma cell lines.
Compound NameTyrosinase Inhibition (IC50)Antioxidant Activity
Kojic Acid25 µMModerate
Analog 18 µMHigh
N1-(Chloro-Methyl) Oxalamide10 µMHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

(a) N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
  • Structural Differences : The N1-substituent here is a 2-methoxyphenyl group instead of 3-chloro-2-methylphenyl.
  • The absence of chlorine may decrease halogen-bonding interactions with biological targets .
(b) N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
  • Structural Differences : Incorporates a piperazine ring and pyrazole moiety instead of furan and chlorophenyl groups.
  • Functional Impact :
    • The piperazine group enhances solubility and basicity, while the pyrazole ring may engage in π-π stacking.
    • Lacks the hydroxypropyl chain, reducing hydrophilicity compared to the target compound .

Chlorophenyl-Containing Compounds

(a) 3-Chloro-N-phenyl-phthalimide
  • Structural Differences : Phthalimide core (two fused carbonyl groups) vs. oxalamide bridge.
  • Functional Impact :
    • The phthalimide structure is planar and rigid, favoring π-π interactions in polymer synthesis (e.g., polyimides).
    • Absence of a hydroxypropyl chain limits solubility in polar solvents compared to the target compound .
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structural Differences : Cyclopropane carboxamide and tetrahydrofuran rings vs. oxalamide and dimethylfuran.
  • Functional Impact: The tetrahydrofuran ring increases conformational flexibility but reduces aromaticity.

Furan-Containing Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structural Differences : Benzamide backbone with trifluoromethyl and isopropoxy groups vs. oxalamide and dimethylfuran.
  • Functional Impact :
    • The trifluoromethyl group (-CF₃) increases lipophilicity and electron-withdrawing effects.
    • Absence of a hydroxypropyl chain reduces water solubility compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Potential Applications Reference
Target Compound Oxalamide 3-Cl-2-MePh, 2,5-diMe-furan, hydroxypropyl Pesticides, pharmaceuticals
N2-(2-methoxyphenyl)oxalamide derivative Oxalamide 2-MeOPh, 2,5-diMe-furan, hydroxypropyl Drug candidates
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl-Ph Polymer synthesis
Cyprofuram Cyclopropane carboxamide 3-ClPh, tetrahydrofuran Fungicides
Flutolanil Benzamide 3-(iPrO)Ph, -CF₃ Agricultural chemicals

Research Findings and Implications

  • Bioactivity : The target compound’s chlorine atom and dimethylfuran group may synergize to enhance binding to fungal cytochrome P450 enzymes, similar to cyprofuram’s mode of action .
  • Solubility : The hydroxypropyl chain improves aqueous solubility compared to rigid phthalimides or lipophilic benzamides like flutolanil .
  • Synthetic Challenges: Purification of the target compound (via silica gel chromatography or trituration) is more complex than for simpler phthalimides due to its polar and non-polar moieties .

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